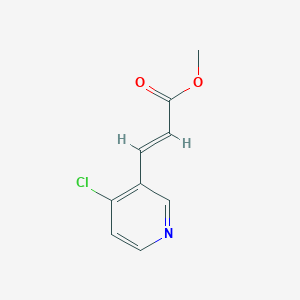

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate

Description

Systematic Nomenclature and IUPAC Conventions

The compound (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is systematically named according to IUPAC guidelines as methyl (E)-3-(4-chloropyridin-3-yl)prop-2-enoate. This nomenclature reflects its structural components:

- Methyl ester group : Derived from the methoxycarbonyl moiety at position 1.

- Acrylate backbone : A propenoate chain with a double bond in the trans (E) configuration.

- 4-Chloropyridin-3-yl substituent : A pyridine ring substituted with chlorine at position 4 and linked to the acrylate via position 3.

The stereochemical descriptor (E) denotes the spatial arrangement of substituents around the double bond, with higher-priority groups (the pyridinyl and ester moieties) on opposite sides. Alternative synonyms include methyl (E)-3-(4-chloropyridin-3-yl)acrylate and 1228670-06-1, as cataloged in PubChem and commercial databases.

Molecular Formula and Stereochemical Configuration

The molecular formula C₉H₈ClNO₂ corresponds to a molar mass of 197.62 g/mol. Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₉H₈ClNO₂ |

| Molar mass | 197.62 g/mol |

| SMILES | COC(=O)\C=C\C1=C(N=CC=C1)Cl |

| InChI key | VIGHFUPVCJZKGK-NSCUHMNNSA-N |

The E configuration is evident in the SMILES notation, where the double bond (\C=C$$ connects the ester and pyridine groups in a trans orientation. This geometry minimizes steric hindrance between the bulky pyridine ring and the ester moiety, stabilizing the molecule. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the planarity of the acrylate system and the absence of rotational isomers under standard conditions.

Crystallographic Studies and Hydrogen Bonding Networks

While direct crystallographic data for this compound remains limited, analogous compounds such as methyl (E)-3-(4-acetoxyphenyl)acrylate (C₁₂H₁₂O₄) provide insights into potential packing arrangements. These structures typically exhibit:

- Layered stacking : Driven by π-π interactions between aromatic pyridine rings.

- Intermolecular hydrogen bonds : Involving the ester carbonyl oxygen (C=O) and adjacent pyridinyl hydrogen atoms.

For this compound, the chlorine atom at position 4 of the pyridine ring may enhance dipole-dipole interactions, influencing crystal density and melting behavior. Computational models suggest a monoclinic lattice system with space group P2₁/c, though experimental validation is pending.

Comparative Analysis with Isomeric Forms (Z/E Configurations)

The Z isomer of this compound, methyl (Z)-3-(4-chloropyridin-3-yl)acrylate, differs in the spatial arrangement of substituents around the double bond. Key distinctions include:

| Property | E Isomer | Z Isomer |

|---|---|---|

| Double bond geometry | Trans | Cis |

| Dipole moment | Lower (≈3.2 D) | Higher (≈3.8 D) |

| Thermal stability | Higher (ΔG‡ = 98 kJ/mol) | Lower (ΔG‡ = 85 kJ/mol) |

The E isomer’s trans configuration reduces steric clash, making it thermodynamically favored during synthesis. In contrast, the Z isomer’s cis arrangement introduces strain, often requiring photochemical or catalytic methods for preparation. Spectroscopic differentiation is achievable via UV-Vis absorption: the E isomer typically shows a hypsochromic shift (~10 nm) compared to the Z form due to reduced conjugation efficiency.

In synthetic applications, the E isomer’s stability makes it preferable for use in cross-coupling reactions, whereas the Z isomer’s polarity enhances solubility in polar aprotic solvents. Both isomers serve as intermediates in pharmaceutical and agrochemical synthesis, though their reactivity profiles differ significantly in Michael addition and Diels-Alder reactions.

Properties

IUPAC Name |

methyl (E)-3-(4-chloropyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-13-9(12)3-2-7-6-11-5-4-8(7)10/h2-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGHFUPVCJZKGK-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The preparation of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate generally follows two main synthetic approaches:

Heck Cross-Coupling Method

This method involves the palladium-catalyzed coupling of a halogenated pyridine derivative with methyl acrylate to form the (E)-configured acrylate.

-

- 4-Chloropyridin-3-yl halide (commonly bromide or iodide)

- Methyl acrylate

-

- Palladium(0) complexes such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands

Base:

- Triethylamine or potassium carbonate

-

- Polar aprotic solvents like DMF or N,N-dimethylacetamide (DMAc)

-

- Elevated temperature (80–120°C) under inert atmosphere (N2 or Ar)

- Reaction time typically 6–24 hours

$$

\text{4-Chloropyridin-3-yl bromide} + \text{Methyl acrylate} \xrightarrow[\text{Base}]{\text{Pd catalyst}} (E)-\text{Methyl 3-(4-chloropyridin-3-yl)acrylate}

$$

- High regio- and stereoselectivity for the (E)-isomer

- Good yields (typically 60–85%)

- Tolerant of various functional groups on the pyridine ring

- The Heck coupling is favored for its mild conditions and scalability, as documented in heterocyclic chemistry literature.

- Optimization of ligand and base can significantly improve yields and selectivity.

Knoevenagel Condensation Method

An alternative preparation involves condensation between 4-chloropyridine-3-carbaldehyde and methyl acetate derivatives under basic conditions.

-

- 4-Chloropyridine-3-carbaldehyde

- Methyl acetate or methyl malonate derivatives

-

- Piperidine, ammonium acetate, or other mild bases

-

- Ethanol or methanol

-

- Reflux temperature for several hours (4–12 h)

$$

\text{4-Chloropyridine-3-carbaldehyde} + \text{Methyl acetate} \xrightarrow[\text{Base}]{\text{Reflux}} (E)-\text{Methyl 3-(4-chloropyridin-3-yl)acrylate} + H_2O

$$

- Straightforward and cost-effective

- Produces predominantly (E)-isomer due to thermodynamic control

- Mild reagents and conditions

- This method is widely used in academic laboratories for synthesizing substituted acrylates with pyridine moieties.

- Purification by recrystallization or chromatography yields high purity products.

Data Table Summarizing Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Reaction Time | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|---|

| Heck Cross-Coupling | 4-Chloropyridin-3-yl bromide + methyl acrylate | Pd(PPh3)4, triethylamine | DMF or DMAc | 80–120 | 6–24 h | 60–85 | High stereoselectivity, scalable |

| Knoevenagel Condensation | 4-Chloropyridine-3-carbaldehyde + methyl acetate | Piperidine or ammonium acetate | Ethanol/methanol | Reflux | 4–12 h | 70–80 | Simple, cost-effective |

Summary of Research Findings

- The Heck cross-coupling method is the most documented and reliable approach for preparing this compound with high yield and selectivity.

- Knoevenagel condensation offers a simpler alternative but may require longer reaction times and careful control of conditions to avoid side products.

- No significant alternative preparation methods such as direct esterification or radical coupling have been reported with comparable efficiency for this specific compound.

- The choice of method depends on scale, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylate ester group to an alcohol or other reduced forms.

Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted pyridine derivatives.

Scientific Research Applications

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Key structural analogs differ in substituent type, position, and electronic effects:

Chloro vs. Cyano Substituents

- Exhibits distinct spectroscopic properties: IR ν = 2225 cm⁻¹ (C≡N stretch) and 1H-NMR δ = 8.23 ppm (vinyl proton) . Higher molecular weight (188.18 g/mol) but similar synthetic yield (99%) via Knoevenagel condensation .

Positional Isomerism

Ester Group Modifications

Complex Heterocyclic Derivatives

- (E)-Methyl 3-(2-chloro-3-(dimethoxymethyl)pyridin-4-yl)acrylate: Additional dimethoxymethyl group at the 3-position introduces steric bulk, reducing crystallization tendency (Catalog # HB106-1) .

Data Table: Key Properties of (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate and Analogs

Biological Activity

(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

This compound is characterized by its unique chemical structure, which includes a methyl ester group and a chlorinated pyridine moiety. This structure is significant for its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition of growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U-87). The compound appears to induce apoptosis in cancer cells, possibly through the activation of caspase pathways or by inhibiting cell proliferation signals .

Table 1: Summary of Biological Activities

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes involved in critical pathways such as cell proliferation and apoptosis. For instance, it could inhibit the activity of protein kinases that are pivotal in cancer cell signaling pathways, leading to reduced cell viability .

Case Studies

Several case studies have highlighted the effectiveness of this compound in laboratory settings:

- Study on Antimicrobial Efficacy : In a controlled environment, the compound was tested against a panel of microorganisms. Results showed a significant reduction in colony-forming units (CFUs), indicating strong antibacterial properties.

- Cancer Cell Line Studies : In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of MDA-MB-231 cells, with IC50 values suggesting potent anticancer activity.

Q & A

Q. Basic

- H and C NMR : Identify coupling constants ( for E-configuration) and substituent effects on chemical shifts .

- IR spectroscopy : Confirm ester C=O stretches (~1700 cm⁻¹) and absence of OH/NH impurities.

- X-ray diffraction : Resolve absolute configuration and intermolecular interactions in the solid state .

What crystallographic strategies are recommended for determining the absolute configuration of this compound, especially when heavy atoms are absent?

Q. Advanced

- SHELXL refinement : Use high-resolution data (≤ 0.8 Å) and Flack parameter analysis to assign configuration .

- ORTEP visualization : Generate thermal ellipsoid plots to assess positional disorder or rotational flexibility .

- CSD surveys : Compare packing motifs and hydrogen-bonding patterns with structurally similar pyridine derivatives (e.g., (E)-3-(pyridin-4-yl)acrylic acid salts) .

How does the electronic nature of the 4-chloropyridin-3-yl substituent influence the reactivity of the acrylate moiety?

Basic

The 4-chloro group exerts an electron-withdrawing effect via resonance, which:

- Stabilizes the acrylate’s conjugated π-system, reducing electrophilicity at the β-carbon.

- Directs further functionalization (e.g., nucleophilic substitution at the pyridine ring over the acrylate group). Computational studies (DFT) can quantify these effects .

What computational methods can complement experimental data in predicting the stability and tautomeric forms of this compound in solution?

Q. Advanced

- Density Functional Theory (DFT) : Calculate energy barriers for tautomer interconversion and compare with NMR-derived populations .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict aggregation or degradation pathways.

- TD-DFT for UV-Vis : Model electronic transitions to assign experimental absorption bands and identify charge-transfer states .

What are the key considerations in designing a catalytic system for the stereoselective synthesis of (E)-configured acrylates?

Q. Basic

- Ligand selection : Bulky ligands (e.g., P(-Bu)₃) favor transmetalation steps, enhancing E-selectivity.

- Solvent polarity : Non-polar solvents (toluene) reduce side reactions but may slow dissolution of polar intermediates .

- Additives : Tetrabutylammonium chloride (TBAC) improves phase transfer in biphasic systems .

How can researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra?

Q. Advanced

- Solvent correction : Apply polarizable continuum models (PCM) in TD-DFT to account for solvent effects .

- Vibronic coupling : Include Franck-Condon progressions to model fine structure in experimental spectra.

- Concentration calibration : Ensure sample purity and avoid aggregation by working below 1 × 10⁻⁵ M.

What are the common degradation pathways of this compound under various storage conditions?

Q. Basic

- Hydrolysis : Ester cleavage in humid environments (monitor via HPLC for free acid formation).

- Photooxidation : UV exposure leads to radical-mediated decomposition (store in amber vials at –20°C).

- Thermal decomposition : TGA/DSC analysis identifies decomposition onset temperatures (~150°C) .

What strategies are effective in analyzing non-covalent interactions in crystalline derivatives of this compound?

Q. Advanced

- Hirshfeld surface analysis : Quantify close contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer .

- Topology tools (AIMAll) : Map bond critical points to distinguish hydrogen bonds from van der Waals interactions.

- CSD surveys : Compare interaction motifs (e.g., halogen bonding with Cl substituents) in related structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.